molecular formula C28H28N2O4S B301447 ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301447
M. Wt: 488.6 g/mol
InChI Key: IHORVBHEJUADAW-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate, also known as DMPT, is a synthetic compound that has been studied extensively in the field of scientific research. This compound has shown promising results in various applications, including the study of biochemical and physiological effects, as well as in the development of new drugs and therapies. In

Mechanism of Action

Ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate exerts its effects through the activation of the Nrf2/ARE pathway, which is responsible for regulating the body's response to oxidative stress. This pathway is involved in the upregulation of various antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST). Activation of this pathway has been shown to have a protective effect against various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory, anti-cancer, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate has several advantages for lab experiments, including its potent anti-inflammatory, anti-cancer, and anti-oxidant effects. However, it also has several limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate, including the development of new drugs and therapies based on its anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects and toxicity. Furthermore, the synthesis method of this compound could be optimized to reduce the cost and increase the availability of this compound.

Synthesis Methods

Ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a synthetic compound that is synthesized through a multistep process. The first step involves the synthesis of 2-(4-methoxyanilino)-4-oxothiophene-3-carboxylic acid, which is then reacted with 2,5-dimethyl-1-(2-methylphenyl)pyrrole-3-carbaldehyde to form the desired product. The final step involves the esterification of the product with ethyl alcohol to obtain this compound.

Scientific Research Applications

Ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate has been extensively studied in the field of scientific research due to its potential applications in various fields. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of new drugs and therapies.

properties

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-11-13-22(33-5)14-12-21)16-20-15-18(3)30(19(20)4)23-10-8-7-9-17(23)2/h7-16,29H,6H2,1-5H3/b24-16-

InChI Key

IHORVBHEJUADAW-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=C(N(C(=C2)C)C3=CC=CC=C3C)C)/C1=O)NC4=CC=C(C=C4)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)C1=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C)C)C1=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.